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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of GS-

441524, a key nucleoside intermediate in the preparation of the antiviral drug Remdesivir. The

synthesis involves a multi-step process, including the preparation of a protected ribose

derivative, construction of the pyrrolotriazine base, a crucial glycosylation reaction to form the

C-nucleoside bond, and subsequent functional group manipulations.

Reaction Conditions and Reagents
The synthesis of GS-441524 can be accomplished through various reported routes. A common

strategy involves the coupling of a protected ribonolactone with a metallated pyrrolotriazine

base, followed by cyanation and deprotection steps. The following tables summarize the key

reaction steps and the reagents and conditions typically employed.

Table 1: Synthesis of Tribenzyl-Protected Ribonolactone
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Step Reaction
Reagents
and
Solvents

Temperatur
e (°C)

Reaction
Time

Yield (%)

1
Benzyl

Protection

D-Ribose,

Benzyl

bromide,

Sodium

hydride, DMF

Room

Temperature
- -

2 Lactonization

Protected

Ribose,

Acetic

anhydride,

DMSO

Room

Temperature
48 h 96

Table 2: Synthesis of 4-aminopyrrolo[2,1-f][1][2]
[3]triazine

Step Reaction
Reagents
and
Solvents

Temperatur
e (°C)

Reaction
Time

Yield (%)

1 N-Amination

Pyrrole, O-

(Diphenylpho

sphinyl)hydro

xylamine

- - -

2 Cyclization

N-

aminopyrrole,

Formamidine

acetate

- - -

Note: Specific yields for the synthesis of the pyrrolotriazine base can vary depending on the

specific literature procedure followed.

Table 3: Synthesis of GS-441524
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Step Reaction
Reagents
and
Solvents

Temperatur
e (°C)

Reaction
Time

Yield (%)

1 Glycosylation

Tribenzyl-

protected

ribonolactone

, 7-Iodo-4-

aminopyrrolo[

2,1-f][1][2]

[3]triazine, i-

PrMgCl·LiCl,

THF

-20 - 60

2 Cyanation

Glycosylated

intermediate,

TMSCN,

TMSOTf,

CH2Cl2

-78 to 0 2 h 80-85

3 Deprotection

Benzyl-

protected

cyanated

intermediate,

BCl3,

CH2Cl2

-20 to -40 1-2 h 86

Experimental Protocols
Protocol 1: Synthesis of Tribenzyl-Protected
Ribonolactone

Benzyl Protection of D-Ribose: To a solution of D-ribose in dimethylformamide (DMF), add

sodium hydride portion-wise at 0 °C. Stir the mixture for 30 minutes, then add benzyl

bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water and extract the product with an organic solvent. Purify the

crude product by column chromatography.
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Lactonization: Dissolve the tribenzyl-protected ribose in a mixture of acetic anhydride and

dimethyl sulfoxide (DMSO). Stir the reaction at room temperature for 48 hours.[4] Pour the

reaction mixture into ice water and extract the product with an organic solvent. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield the tribenzyl-protected ribonolactone.

Protocol 2: Synthesis of 7-Iodo-4-aminopyrrolo[2,1-f][1]
[2][3]triazine

Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine: A multi-step synthesis starting from pyrrole

derivatives can be employed. This typically involves N-amination of a pyrrole precursor

followed by cyclization with a formamide equivalent to construct the triazine ring.[5]

Iodination: To a solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable solvent such as

N,N-dimethylformamide (DMF), add an iodinating agent like N-iodosuccinimide (NIS) or

iodine monochloride (ICl). Stir the reaction at room temperature until completion. Work up

the reaction by adding an aqueous solution of sodium thiosulfate and extract the product with

an organic solvent. Purify the crude product by crystallization or column chromatography.

Protocol 3: Synthesis of GS-441524
Glycosylation: In a flame-dried flask under an inert atmosphere, dissolve 7-iodo-4-

aminopyrrolo[2,1-f][1][2][3]triazine in anhydrous tetrahydrofuran (THF). Cool the solution to

-20 °C and add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

dropwise. After stirring for 30 minutes, add a solution of tribenzyl-protected ribonolactone in

THF. Allow the reaction to proceed at -20 °C for several hours. Quench the reaction with a

saturated aqueous solution of ammonium chloride and extract the product with an organic

solvent. Purify the crude product by column chromatography.[4]

Cyanation: Dissolve the glycosylated intermediate in anhydrous dichloromethane (CH2Cl2)

and cool to -78 °C. Add trimethylsilyl cyanide (TMSCN) followed by trimethylsilyl

trifluoromethanesulfonate (TMSOTf). Allow the reaction to slowly warm to 0 °C and stir for 2

hours.[4] Quench the reaction with a saturated aqueous solution of sodium bicarbonate and

extract the product. Purify the resulting β-cyano product by column chromatography.
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Deprotection: Dissolve the benzyl-protected cyanated nucleoside in anhydrous CH2Cl2 and

cool to -40 °C. Add a solution of boron trichloride (BCl3) in CH2Cl2 dropwise. Stir the

reaction at -20 °C for 1-2 hours.[2] Quench the reaction by the slow addition of a mixture of

triethylamine and methanol. After warming to room temperature, concentrate the mixture and

purify the crude GS-441524 by crystallization or column chromatography.

Synthetic Pathway and Logic
The overall synthetic strategy for GS-441524 is depicted in the following workflow diagram. The

key steps involve the preparation of the two main building blocks, the protected sugar and the

heterocyclic base, followed by their stereoselective coupling and subsequent chemical

modifications to install the desired functionalities.
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Caption: Synthetic workflow for GS-441524.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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